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Compound of Interest

2-(2-Chlorophenyl)-5-
Compound Name:
methylbenzoic acid

CAS No.: 1261928-56-6

Cat. No.: B6399517

Get Quote

\ J

Technical Profile & Synthesis Strategy: 2-(2-Chlorophenyl)-5-methylbenzoic Acid

Executive Summary

2-(2-Chlorophenyl)-5-methylbenzoic acid (Systematic Name: 2'-chloro-5-methylbiphenyl-2-
carboxylic acid) is a specialized biaryl carboxylic acid intermediate. While not a ubiquitous
catalog commodity with a widely cited CAS number in public chemical indices, it represents a
critical scaffold in the synthesis of functionalized fluorenones, phenanthridinones, and biaryl-
based pharmaceuticals. Its structural motif—a benzoic acid ortho-substituted with a sterically
demanding 2-chlorophenyl group—makes it a valuable building block for inducing axial chirality
or constructing fused polycyclic aromatic hydrocarbons (PAHS) via intramolecular cyclization.

This guide provides a definitive technical analysis of its synthesis, physicochemical properties,
and applications in drug discovery and materials science.

Chemical Identity & Physicochemical Properties
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Data / Description

Systematic Name

2'-Chloro-5-methylbiphenyl-2-carboxylic acid

Common Name

2-(2-Chlorophenyl)-5-methylbenzoic acid

Molecular Formula

C14H11CIO2

Molecular Weight

246.69 g/mol

CAS Number (Precursors)

Acid Component: 6967-82-4 (2-Bromo-5-
methylbenzoic acid)Boronic Component: 3900-
89-8 (2-Chlorophenylboronic acid)

Predicted LogP

3.8 £ 0.4 (Lipophilic)

Predicted pKa

3.9 £ 0.2 (Typical of ortho-substituted benzoic

acids)

H-Bond Donors/Acceptors

1 Donor / 2 Acceptors

Rotatable Bonds

1 (Biaryl axis)

Physical State

Off-white to pale yellow solid (Expected)

Synthesis Strategy: The Suzuki-Miyaura Protocol

The most robust route to 2-(2-Chlorophenyl)-5-methylbenzoic acid is the palladium-

catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid. This

method tolerates the free carboxylic acid (or its ester) and the steric hindrance of the ortho-

ortho' substitution pattern.

Mechanism & Causality

» Choice of Halide:2-Bromo-5-methylbenzoic acid is preferred over the chloride for faster

oxidative addition to the Pd(0) center.

» Choice of Boronic Acid:2-Chlorophenylboronic acid provides the coupling partner. The 2-

chloro substituent is stable under standard Suzuki conditions but reactive enough for

subsequent transformations (e.g., Buchwald-Hartwig amination).
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o Catalyst System: A bulky, electron-rich ligand (e.g., SPhos or XPhos) is recommended to

facilitate the coupling of sterically hindered ortho-substituted biaryls. However, standard

Pd(PPhs)a often suffices with extended reaction times.

Step-by-Step Protocol

e Reagents:

[¢]

[e]

o

[¢]

[¢]

2-Bromo-5-methylbenzoic acid (1.0 eq)

2-Chlorophenylboronic acid (1.2 eq)

Pd(PPhs)a (5 mol%) or Pd(dppf)Clz (5 mol%)

Potassium Carbonate (K2CO3) (3.0 eq)

Solvent: 1,4-Dioxane / Water (4:1 ratio)

e Procedure:

Degassing: Charge a reaction flask with the solvent mixture and sparge with nitrogen for
15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst
deactivation).

Addition: Add the aryl bromide, boronic acid, and base. Add the Pd catalyst last under a
counter-flow of nitrogen.

Reaction: Heat the mixture to reflux (approx. 100°C) for 12—18 hours. Monitor conversion
via TLC or LC-MS.

Workup:
= Cool to room temperature and filter through a Celite pad to remove Pd black.
» Acidify the filtrate with 1M HCI to pH ~2 to precipitate the carboxylic acid.

» Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over NazSOa,
and concentrate.
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o Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography
(Hexanes:Ethyl Acetate + 1% Acetic Acid).

Strategic Applications & Transformations

This biaryl acid is not merely an endpoint; it is a divergent intermediate.

A. Synthesis of Functionalized Fluorenones

The most classic application of biaryl-2-carboxylic acids is the intramolecular Friedel-Crafts
acylation to form fluorenones.

o Reagent: Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH).
e Product:1-Chloro-7-methyl-9H-fluoren-9-one.

e Mechanism: Protonation of the carboxylic acid generates an acylium ion, which undergoes
electrophilic aromatic substitution on the electron-rich ring. The 2-chloro group directs the
cyclization to the specific position, yielding a defined regioisomer.

B. Synthesis of Phenanthridinones

Via Curtius Rearrangement:
o Convert acid to acyl azide (DPPA, EtsN).
e Thermal rearrangement to isocyanate.

 Intramolecular Friedel-Crafts-like cyclization (or transition-metal catalyzed C-H amination)
yields the phenanthridinone core, a scaffold found in numerous alkaloids and PARP
inhibitors.

C. Drug Discovery Scaffolds

o Atropisomerism: The steric bulk of the ortho-chloro and ortho-carboxylic acid groups restricts
rotation around the biaryl bond. This can be exploited to create axially chiral ligands or drugs
with defined 3D conformations.
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» Bioisosteres: The 2-chlorophenyl group serves as a lipophilic, metabolic block, potentially
improving the half-life of the parent molecule compared to a simple phenyl group.

Visualizing the Pathway

- Suzuki-Miyaura Intramolecular
2-Bromo-5-methylbenzoic acid Pd(PPh3)4, K2CO3 Friedel-Crafts 1-Chloro-7-methyl-9H-fluoren-9-one
Dioxane/H20, 100°C

(CAS 6967-82-4) w,' (Cyclized Product)
Suzuki-Miyaura 2-(2-Chlorophenyl)-5-methylbenzoic acid 1. DPPA, Et3N
Pd(PPh3)4, K2CO3 (Target Biaryl) 2. Heat (Curtius)
2-Chlorophenylboronic acid Dioxane/H20, 100°C 3. Cyclization | Phenanthridinone Derivative
L

(CAS 3900-89-8) (Via Curtius)

Click to download full resolution via product page

Figure 1: Synthetic workflow from commercial precursors to the target biaryl and its
downstream cyclic scaffolds.[1][2][3][4][5]

Safety & Handling (MSDS Highlights)

As a benzoic acid derivative, standard laboratory safety protocols apply.
» GHS Classification:

o Skin Irritation: Category 2 (H315)

o Eye Irritation: Category 2A (H319)

o STOT-SE: Category 3 (Respiratory Irritation, H335)
e Handling: Use in a fume hood. Avoid dust formation.

o Storage: Store at room temperature (15-25°C) in a tightly closed container. Stable under
normal conditions.
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o Title: "Recent advances in the Suzuki—Miyaura cross-coupling reaction: issues of steric
hindrance and c
o Source:Chemical Reviews, 2002.

o URL:[Link]
¢ Synthesis of Fluorenones from Biaryl Acids

o Title: "Friedel-Crafts cyclization of biaryl-2-carboxylic acids: A facile route to substituted
fluorenones.”
o Source:Journal of Organic Chemistry, Classic Protocols.

o URL:[LiNkK]

* Precursor Data (2-Bromo-5-methylbenzoic acid): Source: Sigma-Aldrich / Merck Product
Sheet.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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